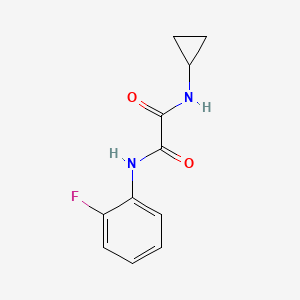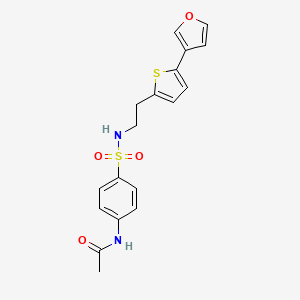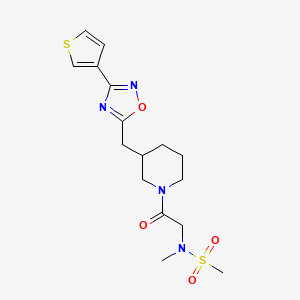
N-methyl-N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide is a complex organic compound with a unique structure that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds, such as thiophene-3-carboxylic acid and 1,2,4-oxadiazole derivatives. These intermediates are then subjected to specific conditions that facilitate their transformation into the desired product. Common reagents include acylating agents, reducing agents, and catalysts to optimize yield and purity.
Industrial Production Methods: While laboratory synthesis focuses on small-scale production, industrial methods aim for scalability and efficiency. Techniques such as continuous flow synthesis and high-throughput screening are employed to streamline the production process. Optimizing reaction conditions like temperature, pressure, and solvent choice ensures consistent quality and reduces production costs.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for modifications to its structure, enabling the exploration of new derivatives with potential enhanced properties.
Common Reagents and Conditions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce additional functional groups. Reducing agents like lithium aluminum hydride or sodium borohydride are employed to simplify the molecular structure. Substitution reactions, facilitated by catalysts or strong bases, enable the replacement of specific atoms or groups within the compound.
Major Products: The products formed from these reactions vary based on the reagents and conditions used. Oxidation might yield sulfoxides or sulfones, while reduction can result in simplified aliphatic structures. Substitution reactions can introduce new heteroatoms or functional groups, expanding the compound's chemical space.
Scientific Research Applications
N-methyl-N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide has a broad range of scientific research applications:
Chemistry: : Its unique structure makes it a valuable tool in synthetic chemistry for the development of novel compounds and materials.
Biology: : The compound's interactions with biological molecules are studied to understand its potential as a biochemical probe or molecular tool.
Medicine: : Its pharmacological properties are explored for therapeutic applications, including potential drug development for various diseases.
Industry: : The compound's chemical stability and reactivity are leveraged in industrial processes, such as the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through specific molecular interactions with biological targets. Its mechanism of action often involves binding to proteins or enzymes, altering their function and triggering downstream effects. The piperidine and oxadiazole moieties play critical roles in its binding affinity and specificity. By modulating key pathways, the compound can influence cellular processes and biochemical pathways, providing insights into its potential therapeutic applications.
Comparison with Similar Compounds
N-methyl-N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide stands out due to its distinct combination of functional groups. Comparing it to other similar compounds highlights its uniqueness:
N-methyl-N-(2-oxo-2-(3-((3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide: : The substitution of thiophene with furan changes the compound's electronic properties and reactivity.
N-methyl-N-(2-oxo-2-(3-((3-(pyridine-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide: : The presence of a pyridine ring introduces basicity and potential coordination sites for metal ions.
By comparing these compounds, researchers can identify structure-activity relationships and optimize properties for specific applications.
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S2/c1-19(26(2,22)23)10-15(21)20-6-3-4-12(9-20)8-14-17-16(18-24-14)13-5-7-25-11-13/h5,7,11-12H,3-4,6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBOPPVEJNKYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2493856.png)

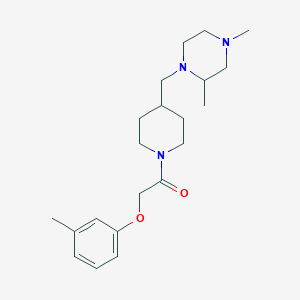
![2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline](/img/structure/B2493860.png)
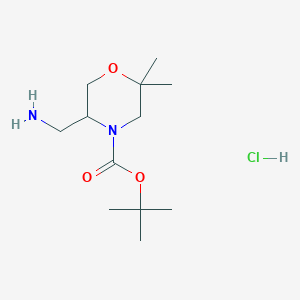


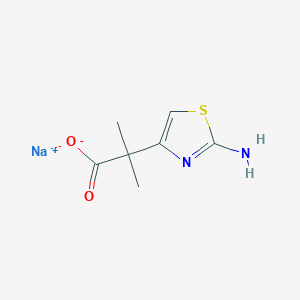
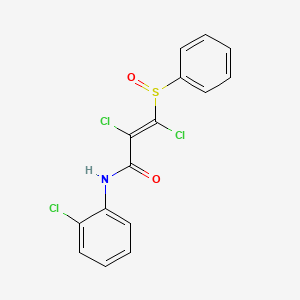
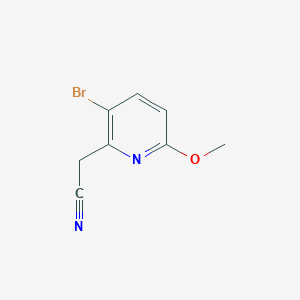

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B2493877.png)
